Cas no 58842-19-6 (4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)-)

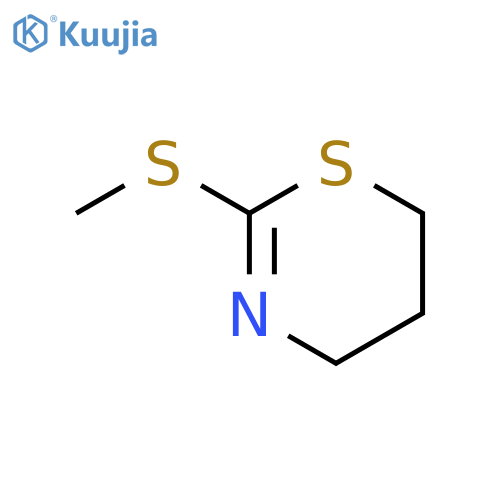

58842-19-6 structure

商品名:4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)-

CAS番号:58842-19-6

MF:C5H9NS2

メガワット:147.261658430099

CID:366290

4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)- 化学的及び物理的性質

名前と識別子

-

- 4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)-

- 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine

- 2-(METHYLSULPHANYL)-5,6-DIHYDRO-4H-1,3-THIAZINE

- 2-(Methylthio)-5,6-dihydro-4H-1,3-thiazine

- 2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine

- 2-methylsulfanyl-5,6-dihydro-4H-[1,3]thiazine

- 2-methylthio-4,5-dihydro-6H-1,3-thiazine

- 2-methylthio-dihydro-1,3-thiazine

- 5,6-Dihydro-2-(methylsulphanyl)-4H-1,3-thiazine

- 5,6-dihydro-2-(methylthio)-4H-1,3-thiazine

- 5,6-dihydro-2-methythio-4H-1,3-thiazine

-

- インチ: InChI=1S/C5H9NS2/c1-7-5-6-3-2-4-8-5/h2-4H2,1H3

- InChIKey: FLLBHYISJYFGJV-UHFFFAOYSA-N

- ほほえんだ: CSC1=NCCCS1

計算された属性

- せいみつぶんしりょう: 147.01800

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 62.96000

- LogP: 1.27790

4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)- セキュリティ情報

4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)- 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR2828-5g |

5,6-Dihydro-2-(methylsulphanyl)-4H-1,3-thiazine |

58842-19-6 | 5g |

£270.00 | 2024-05-24 | ||

| Ambeed | A790451-100mg |

2-(Methylthio)-5,6-dihydro-4H-1,3-thiazine |

58842-19-6 | 97% | 100mg |

$67.0 | 2025-02-28 | |

| Ambeed | A790451-250mg |

2-(Methylthio)-5,6-dihydro-4H-1,3-thiazine |

58842-19-6 | 97% | 250mg |

$116.0 | 2025-02-28 | |

| Ambeed | A790451-1g |

2-(Methylthio)-5,6-dihydro-4H-1,3-thiazine |

58842-19-6 | 97% | 1g |

$303.0 | 2025-02-28 | |

| Apollo Scientific | OR2828-1g |

5,6-Dihydro-2-(methylsulphanyl)-4H-1,3-thiazine |

58842-19-6 | 1g |

£90.00 | 2024-05-24 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-274017-200 mg |

2-(Methylthio)-5,6-dihydro-4H-1,3-thiazine, |

58842-19-6 | 200mg |

¥692.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-274017-200mg |

2-(Methylthio)-5,6-dihydro-4H-1,3-thiazine, |

58842-19-6 | 200mg |

¥692.00 | 2023-09-05 |

4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)- 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

58842-19-6 (4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)-) 関連製品

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58842-19-6)4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)-

清らかである:99%

はかる:1g

価格 ($):273